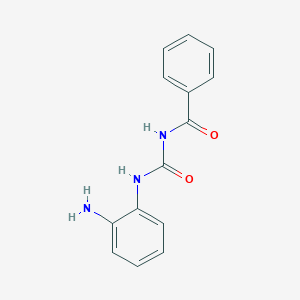
N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, also known as TPA or TPD, is a widely used organic compound in scientific research. It is a derivative of triarylamine and is commonly used as a hole-transporting material in organic electronic devices. TPA has also been studied for its potential applications in photocatalysis, organic synthesis, and as a fluorescent probe in biological imaging.
Wirkmechanismus
The mechanism of action of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine in electronic devices involves its ability to efficiently transport holes from the anode to the active layer of the device. The high hole mobility of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine is attributed to its planar molecular structure and the presence of electron-donating groups, which facilitate the delocalization of charge carriers. In photocatalytic applications, N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine acts as a photosensitizer, absorbing light and generating excited states that can participate in energy transfer or electron transfer reactions.
Biochemical and Physiological Effects:
While N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have antioxidant properties and could potentially be used as a neuroprotective agent. N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has also been studied for its potential use as a fluorescent probe in biological imaging, due to its ability to selectively bind to certain biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine in scientific research is its high stability and compatibility with a wide range of solvents and substrates. N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine is also relatively easy to synthesize and can be produced in large quantities. However, N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine can be expensive to produce and may not be suitable for certain applications due to its limited solubility or reactivity.
Zukünftige Richtungen
There are many potential future directions for research involving N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, including the development of new synthetic methods for producing N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine and its derivatives, the optimization of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine-based materials for use in organic electronic devices, and the exploration of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine's potential applications in photocatalysis and biological imaging. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, as well as its potential as a neuroprotective agent.
Synthesemethoden
The synthesis of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine typically involves the reaction of aniline with acetone in the presence of a strong acid catalyst. The reaction proceeds via a Mannich-type reaction, resulting in the formation of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine as the final product. The synthesis of N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine can be optimized by adjusting reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been extensively studied for its applications in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine is commonly used as a hole-transporting material in these devices due to its high hole mobility and stability. N-phenyl-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has also been studied for its photocatalytic properties, which make it a promising candidate for applications in water splitting, carbon dioxide reduction, and other energy conversion processes.
Eigenschaften
Molekularformel |
C13H18N2 |
|---|---|
Molekulargewicht |
202.3 g/mol |
IUPAC-Name |
4,5,5-trimethyl-N-phenyl-3,4-dihydropyrrol-2-amine |
InChI |
InChI=1S/C13H18N2/c1-10-9-12(15-13(10,2)3)14-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
AAXNTHVRFBBWFP-UHFFFAOYSA-N |
SMILES |
CC1CC(=NC1(C)C)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1CC(=NC1(C)C)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)

![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)

